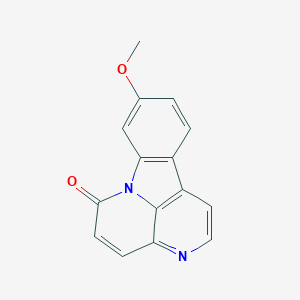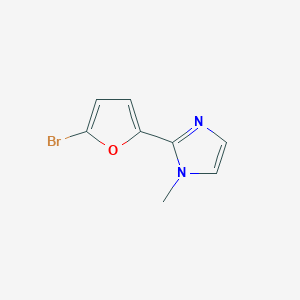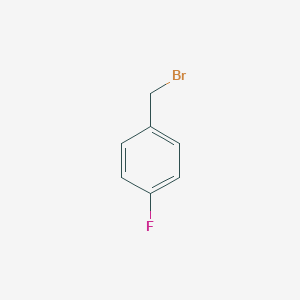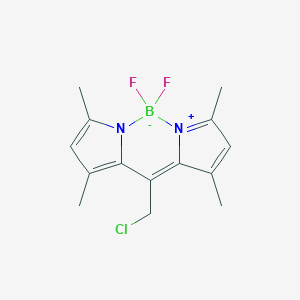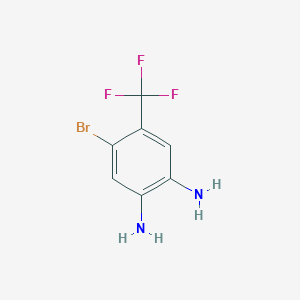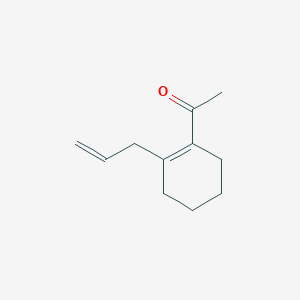
1-(2-Prop-2-enylcyclohexen-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Prop-2-enylcyclohexen-1-yl)ethanone is a chemical compound that is commonly used in scientific research. It is also known by its chemical formula C12H16O and is classified as a ketone. This compound has several unique properties that make it useful in various scientific applications. In
Mécanisme D'action
The mechanism of action of 1-(2-Prop-2-enylcyclohexen-1-yl)ethanone is not well understood. However, it is believed to act as an agonist for certain olfactory receptors, which are responsible for detecting odors. This compound has been shown to activate the OR5A1 receptor, which is involved in the detection of musk-like odors.
Effets Biochimiques Et Physiologiques
1-(2-Prop-2-enylcyclohexen-1-yl)ethanone has been shown to have several biochemical and physiological effects. It has been shown to increase the expression of genes involved in the olfactory system and to activate certain olfactory receptors. Additionally, this compound has been shown to have antimicrobial properties, making it useful in the development of new antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(2-Prop-2-enylcyclohexen-1-yl)ethanone in lab experiments is its strong odor, which makes it easy to detect. Additionally, this compound has been shown to have a high degree of specificity for certain olfactory receptors, making it useful in the study of the olfactory system. However, one limitation of using this compound is its potential toxicity, which can be harmful to lab personnel if not handled properly.
Orientations Futures
There are several future directions for the study of 1-(2-Prop-2-enylcyclohexen-1-yl)ethanone. One potential area of research is the development of new fragrances and perfumes based on this compound. Additionally, this compound has been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics. Finally, further research is needed to better understand the mechanism of action of this compound and its role in the olfactory system.
Méthodes De Synthèse
The synthesis of 1-(2-Prop-2-enylcyclohexen-1-yl)ethanone can be achieved through several methods. One common method is the Friedel-Crafts acylation of 2-methylcyclohexanone with acetyl chloride, followed by the addition of allyl magnesium bromide. Another method involves the reaction of 2-methylcyclohexanone with allyl bromide in the presence of sodium hydride. These methods have been shown to be effective in producing high yields of 1-(2-Prop-2-enylcyclohexen-1-yl)ethanone.
Applications De Recherche Scientifique
1-(2-Prop-2-enylcyclohexen-1-yl)ethanone has been extensively used in scientific research due to its unique properties. One of its primary applications is in the study of odor perception. It has been shown to have a strong odor that is similar to that of musk, making it useful in the development of perfumes and other fragrances. Additionally, this compound has been used in the study of the olfactory system and its role in behavior.
Propriétés
Numéro CAS |
132079-97-1 |
|---|---|
Nom du produit |
1-(2-Prop-2-enylcyclohexen-1-yl)ethanone |
Formule moléculaire |
C11H16O |
Poids moléculaire |
164.24 g/mol |
Nom IUPAC |
1-(2-prop-2-enylcyclohexen-1-yl)ethanone |
InChI |
InChI=1S/C11H16O/c1-3-6-10-7-4-5-8-11(10)9(2)12/h3H,1,4-8H2,2H3 |
Clé InChI |
RGJLBCUQQPOKQT-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(CCCC1)CC=C |
SMILES canonique |
CC(=O)C1=C(CCCC1)CC=C |
Synonymes |
Ethanone, 1-[2-(2-propenyl)-1-cyclohexen-1-yl]- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



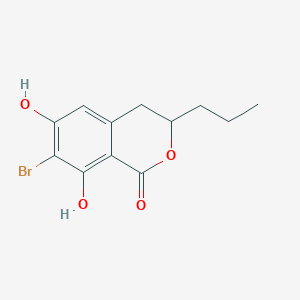
![(2S)-2-[3-Ethylisoxazol-5-yl]pyrrolidine](/img/structure/B140666.png)
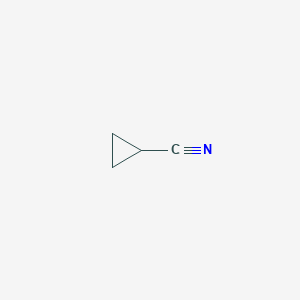
![(6Ar,10aR)-6,6-dimethyl-9-methylidene-3-pentyl-1-[(4-phenylphenyl)methoxy]-7,8,10,10a-tetrahydro-6aH-benzo[c]chromene](/img/structure/B140673.png)
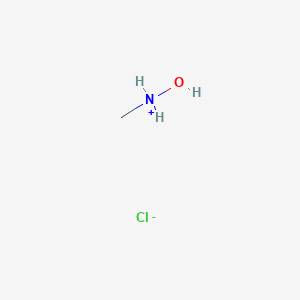
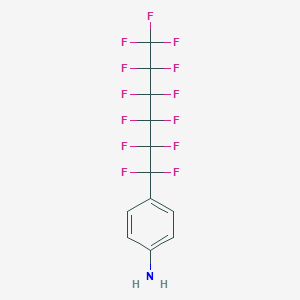
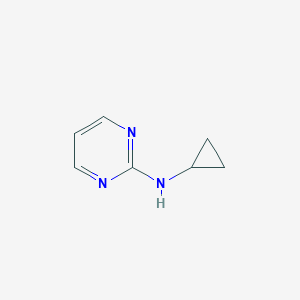
![10,11-Dihydro-5H-dibenzo[b,f]azepine-5-carbonyl chloride](/img/structure/B140679.png)
![Spiro[2.4]hepta-4,6-diene-1-carboxaldehyde, 2,2-dimethyl-, (R)-(9CI)](/img/structure/B140680.png)
